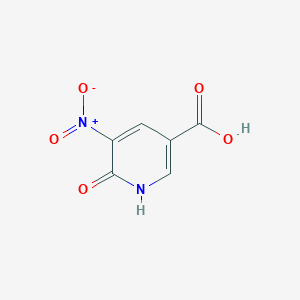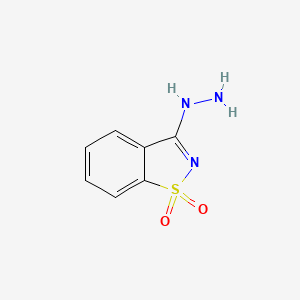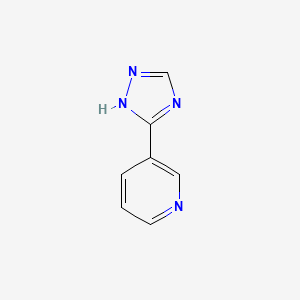
3-(1H-1,2,4-トリアゾール-3-イル)ピリジン
概要
説明
3-(1H-1,2,4-triazol-3-yl)pyridine: is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring. This compound is known for its significant biological and chemical properties, making it a valuable molecule in various fields of research and industry.
科学的研究の応用
Chemistry: 3-(1H-1,2,4-triazol-3-yl)pyridine is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit specific enzymes has led to its exploration as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, 3-(1H-1,2,4-triazol-3-yl)pyridine is used in the synthesis of advanced materials, including polymers and supramolecular assemblies .
作用機序
Target of Action
The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .
Mode of Action
3-(1H-1,2,4-triazol-3-yl)pyridine acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .
Biochemical Pathways
The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .
Action Environment
The action of 3-(1H-1,2,4-triazol-3-yl)pyridine can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity
生化学分析
Biochemical Properties
3-(1H-1,2,4-triazol-3-yl)pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with sirtuin 3 (SIRT3), a mitochondrial deacetylase enzyme. 3-(1H-1,2,4-triazol-3-yl)pyridine selectively inhibits SIRT3 over other sirtuins such as SIRT1 and SIRT2 . The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine affects various metabolic processes, including the regulation of mitochondrial function and oxidative stress responses.
Cellular Effects
The effects of 3-(1H-1,2,4-triazol-3-yl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine leads to alterations in mitochondrial function, which can impact energy production and reactive oxygen species (ROS) levels . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, 3-(1H-1,2,4-triazol-3-yl)pyridine exerts its effects primarily through the inhibition of SIRT3. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the deacetylation of target proteins . The resulting accumulation of acetylated proteins can lead to changes in their activity, stability, and interactions with other biomolecules. Furthermore, 3-(1H-1,2,4-triazol-3-yl)pyridine may influence other molecular pathways by modulating the activity of additional enzymes and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-1,2,4-triazol-3-yl)pyridine can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 3-(1H-1,2,4-triazol-3-yl)pyridine on cellular function can be significant, particularly in terms of mitochondrial health and metabolic regulation. Prolonged exposure to this compound may lead to sustained alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(1H-1,2,4-triazol-3-yl)pyridine in animal models are dose-dependent. At lower doses, this compound can effectively inhibit SIRT3 activity without causing significant toxicity . At higher doses, 3-(1H-1,2,4-triazol-3-yl)pyridine may exhibit toxic effects, including disruptions in mitochondrial function and increased oxidative stress. These adverse effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-(1H-1,2,4-triazol-3-yl)pyridine is involved in several metabolic pathways, primarily through its interaction with SIRT3. By inhibiting SIRT3, this compound can alter the acetylation status of various metabolic enzymes, thereby affecting their activity and the overall metabolic flux . Additionally, 3-(1H-1,2,4-triazol-3-yl)pyridine may interact with other cofactors and enzymes involved in mitochondrial metabolism, further influencing cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of 3-(1H-1,2,4-triazol-3-yl)pyridine within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to accumulate in mitochondria, where it exerts its inhibitory effects on SIRT3 . The localization of 3-(1H-1,2,4-triazol-3-yl)pyridine within mitochondria is critical for its function, as it allows for direct interaction with mitochondrial enzymes and regulatory proteins.
Subcellular Localization
3-(1H-1,2,4-triazol-3-yl)pyridine is primarily localized within the mitochondria, where it targets SIRT3 and other mitochondrial proteins . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment. The presence of 3-(1H-1,2,4-triazol-3-yl)pyridine within mitochondria is essential for its role in regulating mitochondrial function and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine to yield the desired triazole derivative .
Industrial Production Methods: In industrial settings, the production of 3-(1H-1,2,4-triazol-3-yl)pyridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: 3-(1H-1,2,4-triazol-3-yl)pyridine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of pyridine-3-methanol derivatives.
Substitution: Formation of various alkylated triazole derivatives.
類似化合物との比較
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,3-triazol-4-yl)pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Comparison: 3-(1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific triazole ring position, which influences its binding affinity and selectivity towards certain enzymes. Compared to 2-(1H-1,2,4-triazol-3-yl)pyridine, it exhibits higher selectivity for certain molecular targets, making it more effective in specific applications .
特性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBXXBFRUAXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177771 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23195-63-3 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



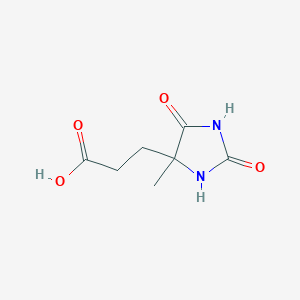

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)


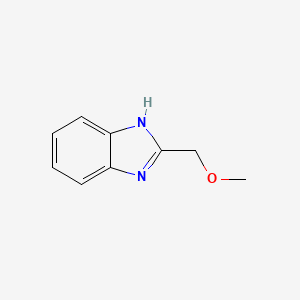
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)


![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)
